

A Technical Guide to the Spectral Analysis of Methyl 3-aminopyridine-4-carboxylate

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Compound of Interest

Compound Name: Methyl 3-aminopyridine-4-carboxylate

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This technical guide provides a comprehensive overview of the spectral data for **methyl 3-aminopyridine-4-carboxylate**, a compound of interest in pharmaceutical and chemical research. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

Spectral Data Summary

The following tables summarize the predicted spectral data for **methyl 3-aminopyridine-4-carboxylate** (Molecular Formula: $C_7H_8N_2O_2$, Molecular Weight: 152.15 g/mol). These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted 1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.30	s	1H	H-2 (Pyridine)
~7.90	d	1H	H-6 (Pyridine)
~6.80	d	1H	H-5 (Pyridine)
~5.50	br s	2H	-NH ₂
3.85	s	3H	-OCH ₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~168.0	C=O (Ester)
~155.0	C-3 (Pyridine)
~150.0	C-6 (Pyridine)
~140.0	C-2 (Pyridine)
~115.0	C-4 (Pyridine)
~110.0	C-5 (Pyridine)
52.5	-OCH ₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Strong, Broad	N-H Stretch (Amine)
3100-3000	Medium	C-H Stretch (Aromatic)
2950-2850	Medium	C-H Stretch (Alkyl -CH ₃)
~1725	Strong	C=O Stretch (Ester)
~1620	Strong	N-H Bend (Amine)
1600-1450	Medium-Strong	C=C & C=N Stretch (Pyridine Ring)
~1250	Strong	C-O Stretch (Ester)

Table 4: Mass Spectrometry Data

m/z	Ion	Notes
153.1	[M+H] ⁺	Molecular ion peak (protonated)[1]
152.1	[M] ⁺	Molecular ion
121.1	[M-OCH ₃] ⁺	Loss of methoxy radical
93.1	[M-COOCH ₃] ⁺	Loss of carbomethoxy radical

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **Methyl 3-aminopyridine-4-carboxylate** sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- NMR tube (5 mm diameter)
- Pipette
- Vortex mixer

Procedure:

- Accurately weigh the sample and transfer it to a clean, dry vial.
- Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
- Gently vortex the mixture to ensure the sample is fully dissolved.
- Using a pipette, transfer the solution into the NMR tube, ensuring no solid particles are present.
- Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
- Acquire the ^1H spectrum, followed by the ^{13}C spectrum, using standard instrument parameters. Shimming is performed to optimize the magnetic field homogeneity.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **Methyl 3-aminopyridine-4-carboxylate** sample (solid)
- Potassium bromide (KBr), IR grade
- Mortar and pestle
- Pellet press

Procedure (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
- Transfer the finely ground powder into a pellet-forming die.
- Apply pressure using a hydraulic press to form a thin, transparent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the IR spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

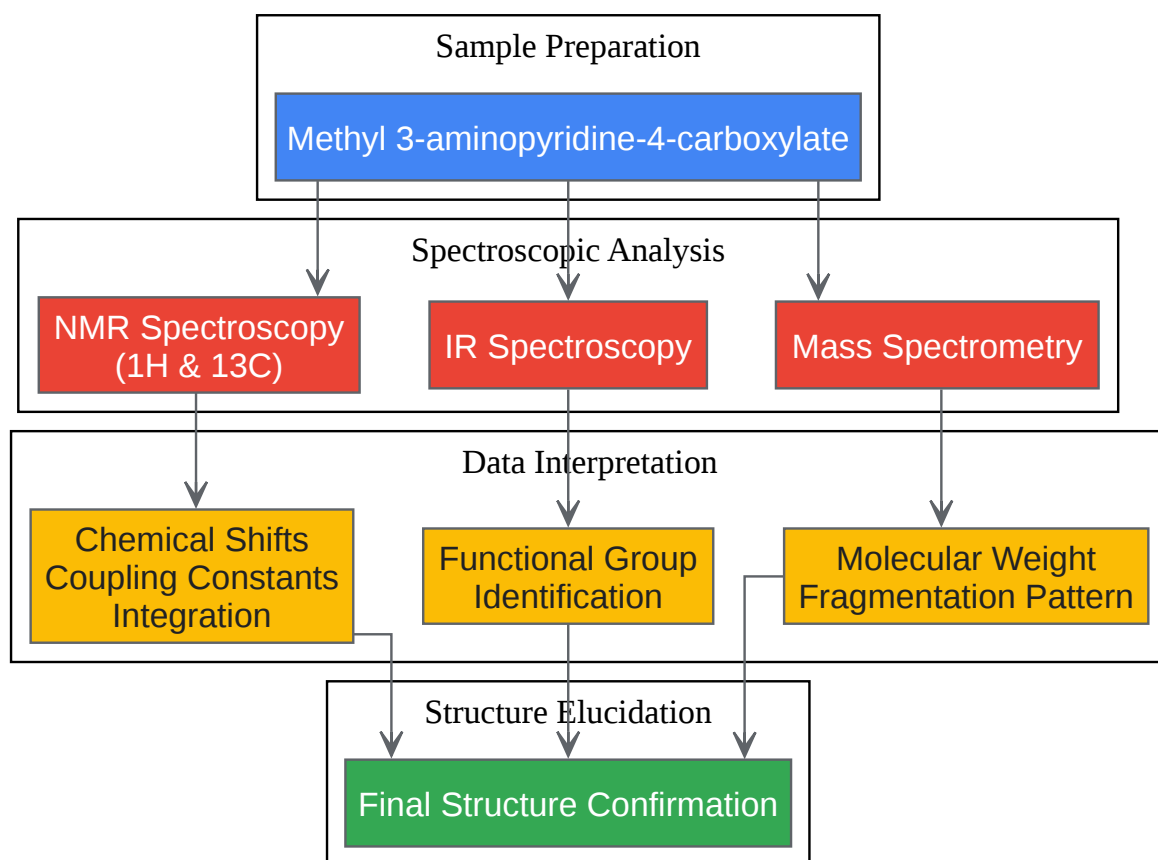
- **Methyl 3-aminopyridine-4-carboxylate** sample
- Solvent (e.g., methanol, acetonitrile)
- Vial
- Syringe or autosampler vials

Procedure (Electrospray Ionization - ESI):

- Prepare a dilute solution of the sample in a suitable solvent (e.g., 1 mg/mL).
- Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography system.
- Set the mass spectrometer to operate in positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$.
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **methyl 3-aminopyridine-4-carboxylate**.



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Caption: Workflow for the spectral characterization of a chemical compound.

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References

- 1. Methyl 4-aminopyridine-3-carboxylate CAS#: 16135-36-7 [m.chemicalbook.com]
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